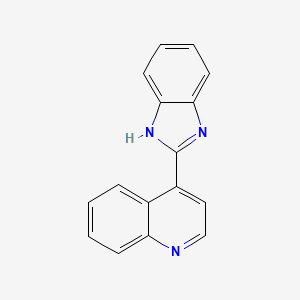

4-(1H-benzimidazol-2-yl)quinoline

説明

Structure

3D Structure

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWLWMHHMQYNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352319 | |

| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31704-11-7 | |

| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(1H-benzimidazol-2-yl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(1H-benzimidazol-2-yl)quinoline. This molecule, which incorporates both a quinoline and a benzimidazole moiety, is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with these two scaffolds. This document outlines a probable synthetic route, details the necessary experimental protocols, and presents expected characterization data based on analogous compounds.

Introduction

Quinoline and benzimidazole derivatives are prominent pharmacophores known for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic combination of these two heterocyclic systems into a single molecular entity, such as 4-(1H-benzimidazol-2-yl)quinoline, presents a promising avenue for the discovery of novel therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of such hybrid molecules.

Proposed Synthesis

A plausible and efficient method for the synthesis of 4-(1H-benzimidazol-2-yl)quinoline involves the condensation reaction between quinoline-4-carbaldehyde and o-phenylenediamine. This reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base intermediate, which subsequently undergoes cyclization and aromatization to yield the final benzimidazole product.

Experimental Protocol:

Materials:

-

Quinoline-4-carbaldehyde

-

o-Phenylenediamine

-

p-Toluenesulfonic acid (p-TSOH) or other suitable acid catalyst

-

Dimethylformamide (DMF) or other appropriate high-boiling point solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Distilled water

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

In a round-bottom flask, dissolve quinoline-4-carbaldehyde (1 equivalent) and o-phenylenediamine (1 equivalent) in a minimal amount of DMF.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Slowly add the reaction mixture to a stirred solution of aqueous sodium bicarbonate to neutralize the acid catalyst and precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 4-(1H-benzimidazol-2-yl)quinoline.

Characterization Data

| Parameter | Expected Value/Characteristics |

| Molecular Formula | C₁₆H₁₁N₃ |

| Molecular Weight | 245.28 g/mol |

| Melting Point | Not available. Expected to be a solid with a defined melting point. |

| ¹H NMR | Expected aromatic protons in the range of δ 7.0-9.0 ppm. A singlet for the benzimidazole N-H proton is also anticipated. |

| ¹³C NMR | Expected signals for aromatic carbons in the range of δ 110-155 ppm. |

| IR (cm⁻¹) | Expected peaks for N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C-H stretching. |

| Mass Spectrum (m/z) | Expected molecular ion peak [M]⁺ at approximately 245. |

Visualizations

Synthesis Workflow

Caption: Proposed synthesis of 4-(1H-benzimidazol-2-yl)quinoline.

This technical guide is intended for informational purposes for a research audience. The proposed experimental protocols should be adapted and optimized based on laboratory conditions and safety considerations. The characterization data provided are predictive and should be confirmed by experimental analysis.

Crystal Structure of 4-(1H-benzimidazol-2-yl)quinoline: A Technical Overview

Researchers, scientists, and drug development professionals will find in this guide a comprehensive examination of the crystal structure of 4-(1H-benzimidazol-2-yl)quinoline, a molecule of significant interest in medicinal chemistry. This document provides a detailed summary of its crystallographic data, molecular geometry, and the experimental protocols utilized for its characterization.

While a direct crystallographic analysis of the specific parent compound 4-(1H-benzimidazol-2-yl)quinoline is not publicly available in the searched literature, this guide presents data from closely related, structurally characterized derivatives. These analogues provide valuable insights into the probable molecular conformation, bond parameters, and intermolecular interactions of the title compound. The presented data is drawn from published studies on substituted benzimidazole-quinoline hybrids.

Molecular Structure and Conformation

The core structure of 4-(1H-benzimidazol-2-yl)quinoline consists of a quinoline ring system linked at its 4-position to the 2-position of a benzimidazole moiety. The planarity and dihedral angles between these two heterocyclic systems are key features of its three-dimensional structure.

In related compounds, such as 4-(1H-benzimidazol-2-yl)benzonitrile, the benzimidazole and the adjoined phenyl ring are nearly coplanar, with a minimal dihedral angle of 3.87(3)°.[1] Conversely, in 3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline, the dihedral angle between the quinoline and benzimidazole ring systems is more pronounced at 23.57(5)°.[2] For 9-(1H-Benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, the dihedral angle between the benzimidazole and julolidine moieties is 40.9(1)°.[3] These variations highlight the influence of substituents and crystal packing forces on the overall molecular conformation.

Intramolecular hydrogen bonding often plays a crucial role in stabilizing the molecular conformation. For instance, in 3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline, an intramolecular N—H⋯O hydrogen bond is observed.[2] Similarly, weak intramolecular C—H···N hydrogen bonds contribute to the conformation of other benzimidazole derivatives.[4]

Crystallographic Data Summary

The following tables summarize key crystallographic data for structurally related compounds, offering a comparative reference for the anticipated parameters of 4-(1H-benzimidazol-2-yl)quinoline.

Table 1: Crystal Data and Structure Refinement for Related Benzimidazole Derivatives

| Parameter | 4-(1H-Benzimidazol-2-yl)benzonitrile[1] | 3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline[2] | 9-(1H-Benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline[3] |

| Chemical Formula | C₁₄H₉N₃ | C₁₈H₁₅N₃O₂ | C₁₉H₁₉N₃ |

| Formula Weight | 219.25 | 305.33 | 289.37 |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | P2₁/n | P2₁2₁2₁ | Pca2₁ |

| a (Å) | 10.339(3) | 6.7094(2) | 6.5511(4) |

| b (Å) | 5.922(2) | 9.4134(3) | 11.2639(6) |

| c (Å) | 17.513(5) | 49.1620(16) | 20.613(1) |

| α (°) | 90 | 90 | 90 |

| β (°) | 97.43(3) | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1063.1(5) | 3104.99(17) | 1522.62(16) |

| Z | 4 | 8 | 4 |

| Temperature (K) | 293(2) | 150 | 100 |

| R-factor | 0.046 | 0.046 | 0.051 |

Experimental Protocols

The synthesis and characterization of benzimidazole-quinoline derivatives typically involve multi-step synthetic routes followed by spectroscopic and crystallographic analysis.

Synthesis and Crystallization Workflow

The general synthetic approach often involves the condensation of an appropriate o-phenylenediamine derivative with a quinoline derivative bearing a carboxylic acid or aldehyde functional group.

Caption: Generalized workflow for the synthesis and crystallization of benzimidazole-quinoline derivatives.

For instance, a common method involves the reaction of 2-methylquinoline precursors with selenium dioxide to form the corresponding 2-formylquinoline, which then undergoes oxidative cyclocondensation with benzene-1,2-diamine.[5] Another approach starts from julolidine-9-carbaldehyde and 1,2-phenylenediamine.[3]

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture, such as petroleum ether/diethyl ether.[3]

Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized compounds.

References

- 1. 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]

The Luminescent World of Benzimidazole-Quinoline Hybrids: A Technical Guide to their Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

The fusion of benzimidazole and quinoline moieties has given rise to a novel class of heterocyclic compounds with remarkable photophysical properties. These compounds are at the forefront of research in materials science and medicinal chemistry, finding applications as fluorescent probes, sensors, and even as potential therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, photophysical characterization, and underlying mechanistic principles of these promising molecules.

Core Photophysical Data

The photophysical characteristics of benzimidazole-quinoline derivatives are highly sensitive to their structural modifications and the surrounding environment. Below is a summary of key quantitative data for some representative compounds.

| Compound Name | Structure | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Solvent | Reference |

| 8-(1H-Benzo[d]imidazol-2-yl)quinolin-7-ol (HQB) | 305, 315, 360 | 420, 570 | - | - | - | [1][2] | |

| 3-(1H-benzoimidazol-2-yl)-2-chloro-8-methyl-quinoline (1b) | 336, 354 | 434, 852 (excitation at 354 nm); 447 (excitation at 708 nm) | - | - | Ethanol | [3][4] | |

| Ir(III) Complex 1 | [Ir(ppy)2(L1)]+ | ~350-450 (broad) | ~590 | 0.12 (aerated), 0.26 (deaerated) | 376 | DMSO | [5] |

| Ir(III) Complex 2 | [Ir(ppy)2(L2)]+ | ~350-450 (broad) | ~610 | 0.08 (aerated), 0.38 (deaerated) | 436 | DMSO | [5] |

Note: "-" indicates data not specified in the cited sources. The photophysical properties can be significantly influenced by the solvent polarity and pH.[3]

Key Photophysical Phenomena

The interesting photophysical behaviors of many benzimidazole-quinoline compounds are governed by excited-state phenomena such as Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ESICT).

Excited-State Intramolecular Proton Transfer (ESIPT)

In specific benzimidazole-quinoline structures, such as 8-(1H-benzo[d]imidazol-2-yl)quinolin-7-ol (HQB), a proton can be transferred from a donor to an acceptor group within the same molecule upon photoexcitation.[1][2] This process leads to the formation of a transient tautomer with a distinct electronic structure and, consequently, a different emission wavelength. This often results in a large Stokes shift, which is the difference between the absorption and emission maxima. The ESIPT process in HQB is coupled with an excited-state intramolecular charge transfer, leading to dual emission bands.[1][2]

The diagram below illustrates the proposed mechanism for the excited-state intramolecular double proton transfer (ESIDPT) in the HQB system.

Caption: Proposed energy level diagram for the ESIDPT process in HQB.

Experimental Protocols

Reproducible and accurate measurement of photophysical properties is crucial. Below are detailed methodologies for key experiments.

Synthesis of Benzimidazole-Quinoline Derivatives

A common synthetic route involves a one-pot condensation reaction.[3][4]

General Procedure:

-

Dissolve the appropriate quinoline aldehyde (e.g., 2-chloro-8-methyl-quinoline-3-carbaldehyde) and benzene-1,2-diamine in a suitable solvent, such as ethanol.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with a cold solvent, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Characterize the final product using techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4]

The following diagram outlines a typical workflow for the synthesis and characterization of these compounds.

Caption: A generalized workflow for the synthesis and analysis of benzimidazole-quinoline compounds.

UV-Vis Absorption and Fluorescence Spectroscopy

These techniques are fundamental for determining the electronic absorption and emission properties of the compounds.[6][7]

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare dilute solutions of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO). The concentration should be adjusted to have an absorbance of around 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Emission Measurement:

-

Excite the sample at or near its λ_abs.

-

Record the emission spectrum, scanning at wavelengths longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Fluorescence Excitation Measurement:

-

Set the emission monochromator to the λ_em.

-

Scan the excitation wavelength and record the resulting fluorescence intensity. The excitation spectrum should ideally match the absorption spectrum.

-

Determination of Fluorescence Quantum Yield (Φ_F)

The comparative method is a widely used technique for determining the fluorescence quantum yield.[8][9]

Principle:

The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions.

Equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Procedure:

-

Select a suitable reference standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the fluorescence emission curves.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slopes of these plots (Grad_s and Grad_r) can be used in a modified equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²).

The logical flow for determining the quantum yield is depicted below.

Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.

Computational Methodologies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to complement experimental findings.[2] These methods can be employed to:

-

Optimize the ground and excited-state geometries of the molecules.

-

Predict absorption and emission spectra.

-

Visualize the frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions and charge transfer characteristics.

-

Calculate the energy barriers for processes like ESIPT.

Applications in Drug Development and Research

The unique photophysical properties of benzimidazole-quinoline compounds make them valuable tools for:

-

Bioimaging: Their fluorescence can be utilized for staining and visualizing biological structures, such as bacteria.[3][4]

-

Fluorescent Sensors: The sensitivity of their fluorescence to the local environment (e.g., polarity, pH, metal ions) allows for their use as chemosensors.[10]

-

Theranostics: Iridium(III) complexes of benzimidazole-quinoline have shown promise as theranostic agents, combining imaging with photodynamic therapy.[5] Their cytotoxicity against cancer cells can be enhanced upon irradiation.[5]

-

Anticancer and Antimicrobial Agents: The benzimidazole and quinoline scaffolds are known pharmacophores, and their hybrids are being investigated for their potential as anticancer and antimicrobial drugs.[11][12][13][14][15]

Conclusion

Novel benzimidazole-quinoline compounds represent a versatile class of molecules with tunable and fascinating photophysical properties. A thorough understanding of their synthesis, characterization, and the underlying photophysical mechanisms is essential for harnessing their full potential in various scientific and biomedical applications. This guide provides a foundational framework for researchers and professionals working in this exciting field.

References

- 1. Deciphering the excited state intramolecular charge-coupled double proton transfer in an asymmetric quinoline–benzimidazole system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Tunable Emissive Ir(III) Benzimidazole‐quinoline Hybrids as Promising Theranostic Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline-imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uu.diva-portal.org [uu.diva-portal.org]

- 15. repozitorij.fazos.hr [repozitorij.fazos.hr]

Unveiling the Biological Potential of 4-(1H-benzimidazol-2-yl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the diverse biological activities of the heterocyclic compound 4-(1H-benzimidazol-2-yl)quinoline and its derivatives. This scaffold has emerged as a promising pharmacophore in medicinal chemistry, exhibiting a range of therapeutic effects, most notably in the realms of anticancer and antimicrobial research. This document provides a comprehensive overview of its biological evaluation, including quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action.

Anticancer Activity

Derivatives of 4-(1H-benzimidazol-2-yl)quinoline have demonstrated significant antiproliferative activity against a variety of cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 4-(1H-benzimidazol-2-yl)quinoline derivatives is summarized below. The data is presented as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values in µM.

| Compound ID | Cancer Cell Line | GI50 (µM) | IC50 (µM) | Reference |

| 5d | Raji (Lymphoma) | 0.4 | - | [1] |

| HuT78 (Lymphoma) | 0.4 | - | [1] | |

| THP1 (Leukemia) | 0.6 | - | [1] | |

| CCRF-CEM (Leukemia) | 8.2 | - | [1] | |

| 12a | HuT78 (Lymphoma) | 4.1 | - | [1] |

| 12b | HuT78 (Lymphoma) | 5.6 | - | [1] |

| 12c | HuT78 (Lymphoma) | 4.4 | - | [1] |

| 12d | HuT78 (Lymphoma) | 3.5 | - | [1] |

| 5a₃ | NCI-H460 (Lung) | - | In vivo efficacy | [2] |

| 5d₃ | BEL-7402 (Hepatoma) | - | In vivo efficacy | [2] |

| Compound 9 | Various (Leukemia, Colon, Melanoma, Renal, Breast) | - | Significant Inhibition | [3] |

Note: Specific IC50 values for compounds 5a₃, 5d₃, and 9 were not provided in the abstract, but their significant anticancer activity was highlighted.

Mechanisms of Anticancer Action

The anticancer effects of 4-(1H-benzimidazol-2-yl)quinoline derivatives are attributed to several mechanisms, including:

-

VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. Certain derivatives of 4-(1H-benzimidazol-2-yl)quinoline have been shown to inhibit the kinase activity of VEGFR-2, thereby disrupting the downstream signaling cascade that promotes endothelial cell proliferation and migration.

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. These compounds have been observed to induce apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. Specifically, they can lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

-

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and proliferation. Derivatives of 4-(1H-benzimidazol-2-yl)quinoline can interfere with this process, causing cell cycle arrest at different phases (e.g., G2/M phase), thereby preventing cancer cells from dividing.

Signaling Pathway Diagrams

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nMigration, Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="4-(1H-benzimidazol-2-yl)quinoline\nDerivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } . Caption: VEGFR-2 Signaling Pathway Inhibition.

// Nodes Inhibitor [label="4-(1H-benzimidazol-2-yl)quinoline\nDerivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inhibitor -> Bcl2 [arrowhead=tee, color="#EA4335", style=dashed, label="Downregulates"]; Inhibitor -> Bax [label="Upregulates", style=dashed, color="#34A853"]; Bcl2 -> Bax [arrowhead=tee, label="Inhibits"]; Bax -> Mitochondrion [label="Promotes\nPermeabilization"]; Mitochondrion -> CytochromeC; CytochromeC -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; } . Caption: Induction of Apoptosis via the Bcl-2 Pathway.

Antimicrobial Activity

The 4-(1H-benzimidazol-2-yl)quinoline scaffold has also been investigated for its potential to combat microbial infections. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various derivatives is presented below as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-benzimidazole derivative | Staphylococcus aureus | Not effective (75-1000 ppm) | [4] |

| Escherichia coli | Not effective (75-1000 ppm) | [4] | |

| Hybrid 7b | Staphylococcus aureus | 2 | [5] |

| Klebsiella pneumoniae | 50 | [5] | |

| Mycobacterium tuberculosis H37Rv | 10 | [5] | |

| Hybrid 7c | Cryptococcus neoformans | 15.6 | [5] |

| Hybrid 7d | Cryptococcus neoformans | 15.6 | [5] |

| Hybrid 7h | Staphylococcus aureus | 20 | [5] |

Note: The specific structures of the tested derivatives can be found in the cited references.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 4-(1H-benzimidazol-2-yl)quinoline

A common synthetic route involves the condensation of quinoline-4-carbaldehyde with o-phenylenediamine.

// Nodes Reactants [label="Quinoline-4-carbaldehyde +\no-Phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Solvent (e.g., Ethanol)\nCatalyst (e.g., p-TsOH)\nHeat (Reflux)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-(1H-benzimidazol-2-yl)quinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Conditions [label="Reaction"]; Conditions -> Product [label="Yields"]; } . Caption: General Synthesis Workflow.

Procedure:

-

A mixture of quinoline-4-carbaldehyde and o-phenylenediamine is dissolved in a suitable solvent, such as ethanol.

-

A catalytic amount of an acid, like p-toluenesulfonic acid (p-TsOH), is added to the mixture.

-

The reaction mixture is heated under reflux for a specified period, typically several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and purified, often by recrystallization, to yield the final product.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-(1H-benzimidazol-2-yl)quinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) and untreated control are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The GI50 or IC50 value is determined by plotting cell viability against the compound concentration.

In Vitro Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

4-(1H-benzimidazol-2-yl)quinoline derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: The test compound is serially diluted in the broth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

This technical guide provides a foundational understanding of the biological activities of 4-(1H-benzimidazol-2-yl)quinoline and its derivatives. The presented data and protocols serve as a valuable resource for researchers and scientists in the field of drug discovery and development, paving the way for further investigation into this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

An In-depth Technical Guide on the Preliminary In-vitro Studies of 4-(1H-benzimidazol-2-yl)quinoline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of 4-(1H-benzimidazol-2-yl)quinoline and its structurally related derivatives. The quinoline and benzimidazole scaffolds are pivotal pharmacophores in medicinal chemistry, known for their wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The hybridization of these two moieties has led to the development of novel compounds with significant therapeutic potential. This document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to facilitate further research and drug development in this area.

Quantitative Data Summary

The following tables summarize the in-vitro biological activities of various 4-(1H-benzimidazol-2-yl)quinoline derivatives against different cancer and microbial cell lines.

Table 1: In-vitro Anticancer Activity of Quinoline-Benzimidazole Derivatives

| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 9c | Leukemia (THP-1) | Antiproliferative | 7.31 | [3] |

| 14d | Lymphoma (HuT78) | Antiproliferative | 10.51 | [3] |

| 14e | Lymphoma (HuT78) | Antiproliferative | 10.86 | [3] |

| 8k | Glioma (LN18) | Anti-proliferative (MTT) | 8.9 | [4] |

| 8k | Glioma (C6) | Anti-proliferative (MTT) | 3.87 | [4] |

| 11h | Leukemia (HL-60 TB) | Anti-proliferative | Nano-molar range | [5] |

| 11h | Leukemia (K-526) | Anti-proliferative | Nano-molar range | [5] |

| 11h | Leukemia (RPMI-8226) | Anti-proliferative | Nano-molar range | [5] |

| 11h | Breast Cancer (MDA-MB-468) | Anti-proliferative | Nano-molar range | [5] |

| 11h | Lung Cancer (HOP-92) | Anti-proliferative | Nano-molar range | [5] |

| 11h | Ovarian Cancer (IGROV1) | Anti-proliferative | Nano-molar range | [5] |

| 5a₃ | Non-small cell lung cancer (NCI-H460) | Antitumor | - | [6] |

| 5d₃ | Hepatocellular carcinoma (BEL-7402) | Antitumor | - | [6] |

| Pyrazolone 2 | Colon Cancer (HCT116) | Antiproliferative (MTT) | 7.39 ± 0.5 | [7] |

| Pyrazolone 2 | Breast Cancer (MCF7) | Antiproliferative (MTT) | 9.24 ± 0.7 | [7] |

| Cyanoethanohydrazone 5 | Colon Cancer (HCT116) | Antiproliferative (MTT) | - | [7] |

| Cyanoethanohydrazone 5 | Breast Cancer (MCF7) | Antiproliferative (MTT) | - | [7] |

Table 2: In-vitro Antimicrobial Activity of Quinoline-Benzimidazole Derivatives

| Compound | Microorganism | Activity | Reference |

| 12f, 12c, 12d | E. coli | Excellent | [5] |

| 8i | S. aureus | Significant (superior to Gentamicin) | [5] |

| 3c, 3d, 3ac, 3ad | Bacteria | Strong antibacterial activity | [1] |

| 3ab | Fungi | Powerful antifungal agent | [1] |

| M6 | S. cerevisiae, C. tropicalis | MIC = 1.95 µg/mL | [8] |

| M6 | S. aureus, B. cereus, S. enteritidis | MIC = 3.90 µg/mL | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the studies of 4-(1H-benzimidazol-2-yl)quinoline and its derivatives.

Synthesis of Quinoline-Benzimidazole Derivatives

A common synthetic strategy involves a multi-step process. For instance, the synthesis of novel quinoline-linked benzimidazole–1,2,3-triazole hybrids includes Suzuki-Miyaura cross-coupling, condensation, cyclization, and click chemistry protocols.[4] Another approach for creating hybrid quinoline-imidazole/benzimidazole derivatives involves N-acylation, N-alkylation, quaternization, and a Huisgen 3+2 cycloaddition.[5]

General Procedure for Synthesis of 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine Derivatives: A series of these derivatives were prepared and characterized by IR, 1H NMR, and Mass spectral studies.[9]

In-vitro Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][7]

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., HCT116, MCF7, LN18, C6) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[4][7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).[4][7]

-

MTT Addition: After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4][7]

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.

Protocol:

-

Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol.

-

Staining: The fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[3] The appearance of a sub-G0/G1 peak is indicative of apoptosis.[3]

Molecular Docking Studies

To understand the potential mechanism of action, molecular docking studies are performed to investigate the binding interactions of the compounds with specific protein targets.

Protocol:

-

Protein and Ligand Preparation: The 3D structure of the target protein (e.g., GSK-3β, TAO2 kinase) is obtained from a protein data bank. The structures of the synthesized compounds (ligands) are drawn and optimized.[4][10]

-

Docking Simulation: Docking software is used to predict the binding mode and affinity of the ligands to the active site of the protein.

-

Analysis: The binding interactions, such as hydrogen bonds and hydrophobic interactions, and the binding energy are analyzed to identify the most potent compounds.[4][10]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes related to the study of 4-(1H-benzimidazol-2-yl)quinoline derivatives.

Caption: Generalized synthetic workflow for quinoline-benzimidazole hybrids.

Caption: Experimental workflow for the MTT-based antiproliferative assay.

Caption: Proposed apoptotic signaling pathway activated by specific derivatives.[6]

Caption: Logical workflow for molecular docking studies.

References

- 1. Quinoline containing benzimidazole and their biological activities - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Quinoline Based Benzimidazole – 1,2,3-Triazole Hybrids: in vitro Anti -Proliferative Activity and Docking Studies | CoLab [colab.ws]

- 5. Quinoline-imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Introduction: The Dynamic Nature of Heterocyclic Scaffolds

An In-depth Technical Guide to Tautomerism in Benzimidazole-Quinoline Systems

For: Researchers, Scientists, and Drug Development Professionals

Tautomerism, the dynamic equilibrium between two or more readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development.[1][2] Prototropic tautomerism, which involves the relocation of a proton, is particularly prevalent in heteroaromatic systems like benzimidazole and quinoline.[3] The different tautomers of a single compound can exhibit distinct physicochemical properties, including lipophilicity, hydrogen bonding capacity, and molecular geometry. Consequently, they can have vastly different binding affinities for biological targets, metabolic stabilities, and overall pharmacological profiles.[4]

This technical guide provides a comprehensive examination of tautomerism within benzimidazole-quinoline systems. It explores the tautomeric possibilities inherent to each heterocyclic core, the complexities arising when they are combined, and the critical role of environmental and structural factors. Detailed experimental and computational protocols for characterization are provided, alongside quantitative data to support the rational design of novel therapeutics based on these privileged scaffolds.

Tautomerism in the Benzimidazole Core

The benzimidazole ring system is subject to annular tautomerism, where a proton migrates between the two nitrogen atoms (N1 and N3) of the imidazole ring.[3][5] If the benzimidazole is symmetrically substituted at the 5- and 6-positions, the two tautomers are identical (degenerate tautomerism). However, for asymmetrically substituted benzimidazoles, two distinct tautomers exist in equilibrium.[6] This equilibrium is often rapid on the NMR timescale, resulting in averaged signals.[7]

The position of this equilibrium is sensitive to several factors:

-

Substituent Effects: The electronic nature of substituents on the benzimidazole ring can favor one tautomer over the other.[4][8]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole interactions.[6][9] In some cases, polar solvents like DMSO can slow the rate of proton exchange, allowing for the observation of distinct signals for each tautomer by NMR.[6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Tautomer - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Solvent-Dependent Photophysics of 4-(1H-benzimidazol-2-yl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic behavior of 4-(1H-benzimidazol-2-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding how the photophysical properties of this molecule are influenced by its solvent environment is crucial for its application in designing novel fluorescent probes, sensors, and potential therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying principles and workflows.

Introduction: The Significance of Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule. For a compound like 4-(1H-benzimidazol-2-yl)quinoline, which possesses both electron-donating and electron-accepting moieties, changes in solvent polarity can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in its absorption and fluorescence spectra. The study of solvatochromism provides valuable insights into the nature of solute-solvent interactions, including dipole-dipole interactions, hydrogen bonding, and polarizability effects. These insights are critical for applications such as the development of fluorescent probes that can report on the polarity of their microenvironment, for instance, within biological cells or in different material matrices.

Data Presentation: Photophysical Properties in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Reference |

| Ethanol | 336, 354 | 434 | 5586 (from 354 nm) | [1] |

Note: The Stokes shift was calculated using the formula: Δν = (1/λ_abs - 1/λ_em) x 10⁷, using the longest wavelength absorption maximum.

The observed large Stokes shift is characteristic of molecules undergoing significant intramolecular charge transfer (ICT) upon excitation, a process highly sensitive to the solvent environment. It is anticipated that 4-(1H-benzimidazol-2-yl)quinoline would exhibit a pronounced solvatochromic shift, with a bathochromic (red) shift in both absorption and emission spectra as the solvent polarity increases. This is due to the greater stabilization of the more polar excited state in polar solvents.

Experimental Protocols

The investigation of the solvatochromic behavior of a compound like 4-(1H-benzimidazol-2-yl)quinoline involves a series of well-established spectroscopic techniques.

Sample Preparation

A stock solution of 4-(1H-benzimidazol-2-yl)quinoline is prepared in a high-purity solvent (e.g., spectrophotometric grade). The concentration is typically in the micromolar range (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁶ M) to avoid aggregation and inner filter effects. Aliquots of this stock solution are then used to prepare solutions in a range of solvents with varying polarities, from non-polar (e.g., cyclohexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile, dimethyl sulfoxide) and polar protic (e.g., ethanol, methanol).

UV-Visible Absorption Spectroscopy

The absorption spectra of the sample solutions are recorded using a double-beam UV-Visible spectrophotometer. Measurements are typically performed at room temperature in a 1 cm path length quartz cuvette. The wavelength range is scanned to cover the absorption bands of the compound (e.g., 200-800 nm). The wavelength of maximum absorption (λ_abs) is determined for each solvent.

Fluorescence Spectroscopy

The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λ_abs) determined from the UV-Visible spectra. The emission is scanned over a suitable wavelength range to capture the entire fluorescence band. The wavelength of maximum emission (λ_em) is then identified for each solvent. The excitation and emission slit widths are optimized to obtain a good signal-to-noise ratio.

The experimental workflow for these measurements is depicted in the following diagram:

Theoretical Framework and Data Interpretation

The observed solvatochromic shifts can be rationalized by considering the electronic nature of 4-(1H-benzimidazol-2-yl)quinoline. The benzimidazole moiety can act as an electron-withdrawing group, while the quinoline ring system can have electron-donating characteristics, leading to an intramolecular charge transfer (ICT) character in its electronic transitions.

Upon photoexcitation, there is a redistribution of electron density, leading to an excited state that is generally more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively than the ground state, resulting in a lowering of the excited state energy and a red shift in the fluorescence emission. The relationship between the solvent polarity and the Stokes shift can be further analyzed using theoretical models such as the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent.

The underlying principle of solvatochromism is visualized in the following diagram:

Conclusion and Future Directions

The solvatochromic behavior of 4-(1H-benzimidazol-2-yl)quinoline is a key photophysical characteristic that underpins its potential in various scientific and technological fields. While direct and comprehensive experimental data for this specific molecule is pending in the literature, the behavior of closely related analogues strongly suggests a significant sensitivity to the solvent environment, driven by intramolecular charge transfer.

Future research should focus on a systematic investigation of the solvatochromic properties of 4-(1H-benzimidazol-2-yl)quinoline across a wide range of solvents. This would involve the generation of a comprehensive dataset of absorption and emission maxima, Stokes shifts, and quantum yields. Such data would be invaluable for constructing robust quantitative structure-property relationship (QSPR) models and for the rational design of novel functional molecules based on this promising scaffold for applications in drug development and advanced materials.

References

Quantum Chemical Blueprint: A Technical Guide to Quinoline-Benzimidazole Hybrids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum chemical characterization of quinoline-benzimidazole hybrids. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Understanding their electronic structure and physicochemical properties at a quantum level is crucial for rational drug design and the development of novel therapeutic agents. This guide summarizes key quantitative data, details experimental and computational methodologies, and visualizes the research workflow.

Core Concepts in Quantum Chemical Characterization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into these characteristics. Key parameters derived from these calculations help in predicting the reactivity, stability, and potential biological interactions of quinoline-benzimidazole hybrids.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for understanding non-covalent interactions with biological targets like proteins and nucleic acids.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and stability.

Synthesis and Characterization Workflow

The general workflow for the synthesis and quantum chemical characterization of quinoline-benzimidazole hybrids is a multi-step process that combines organic synthesis with computational chemistry.

Experimental Protocols

A common synthetic route for preparing quinoline-benzimidazole hybrids involves the condensation of an o-phenylenediamine derivative with a quinoline-2-carbaldehyde derivative. The following is a representative protocol.

Synthesis of a Quinoline-Benzimidazole Hybrid

-

Step 1: Synthesis of Quinoline-2-carbaldehyde. To a solution of 2-methylquinoline (1 eq.) in 1,4-dioxane, selenium dioxide (1.1 eq.) is added. The mixture is refluxed for 6 hours. After cooling, the precipitated selenium is filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the quinoline-2-carbaldehyde.

-

Step 2: Synthesis of the Quinoline-Benzimidazole Hybrid. A mixture of quinoline-2-carbaldehyde (1 eq.) and a substituted o-phenylenediamine (1 eq.) in ethanol is refluxed for 8-12 hours in the presence of a catalytic amount of glacial acetic acid. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then recrystallized from a suitable solvent like ethanol or a mixture of DMF/water to afford the pure quinoline-benzimidazole hybrid.

Spectroscopic Characterization

The synthesized compounds are characterized by various spectroscopic techniques to confirm their structure and purity:

-

¹H and ¹³C NMR: Spectra are recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent and TMS as the internal standard.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained to confirm the molecular weight and elemental composition.

-

FT-IR Spectroscopy: Spectra are recorded to identify the characteristic functional groups present in the molecule.

Computational Methodology

Quantum chemical calculations are typically performed using Gaussian 09 or a similar software package.

-

Geometry Optimization: The initial molecular structures of the quinoline-benzimidazole hybrids are drawn using GaussView and optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies).

-

Electronic Properties: The energies of the HOMO and LUMO, as well as the molecular electrostatic potential, are calculated on the optimized geometries.

-

Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and global softness (S) are calculated using the following equations:

-

χ = - (E_HOMO + E_LUMO) / 2

-

η = (E_LUMO - E_HOMO) / 2

-

S = 1 / (2η)

-

Quantitative Data Summary

The following tables present representative quantitative data for a series of hypothetical quinoline-benzimidazole hybrids (QBH-1 to QBH-3) with varying substituents to illustrate the impact on their electronic properties.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| QBH-1 (Unsubstituted) | -6.25 | -2.15 | 4.10 |

| QBH-2 (Electron-donating group) | -5.98 | -1.95 | 4.03 |

| QBH-3 (Electron-withdrawing group) | -6.55 | -2.40 | 4.15 |

Table 2: Calculated Global Reactivity Descriptors

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Softness (S) (eV⁻¹) | Dipole Moment (Debye) |

| QBH-1 (Unsubstituted) | 4.20 | 2.05 | 0.244 | 3.5 |

| QBH-2 (Electron-donating group) | 3.97 | 2.02 | 0.248 | 4.2 |

| QBH-3 (Electron-withdrawing group) | 4.48 | 2.08 | 0.240 | 5.1 |

Structure-Activity Relationship Insights

The integration of computational data with experimental biological activity provides a powerful tool for understanding structure-activity relationships (SAR).

For instance, a lower HOMO-LUMO energy gap, indicating higher reactivity, might correlate with enhanced biological activity in some cases. Similarly, the MEP can guide the design of derivatives with improved interactions with a specific biological target by modifying the electrostatic potential at key positions. The quantitative data from DFT calculations, as summarized in the tables above, serves as a foundational dataset for building robust QSAR models.

This technical guide provides a framework for the quantum chemical characterization of quinoline-benzimidazole hybrids. By combining rigorous synthesis, spectroscopic analysis, and in-depth computational studies, researchers can gain a deeper understanding of the molecular properties that govern the biological activity of these promising compounds, thereby accelerating the drug discovery and development process.

The Rise of a Privileged Scaffold: A Technical Guide to Novel 4-(1H-benzimidazol-2-yl)quinoline Analogues in Drug Discovery

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This whitepaper delves into the burgeoning field of 4-(1H-benzimidazol-2-yl)quinoline analogues, a class of heterocyclic compounds that has emerged as a "privileged scaffold" in the development of targeted therapies, particularly in oncology. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanism of action of these promising molecules.

The fusion of the quinoline and benzimidazole ring systems creates a unique molecular architecture that has demonstrated potent inhibitory activity against a range of biological targets, most notably protein kinases.[1][2] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern cancer therapy.[1][2] The 4-(1H-benzimidazol-2-yl)quinoline core serves as a versatile template for chemical modifications, allowing for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for the synthesis and evaluation of these analogues, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of compounds.

Quantitative Biological Activity

The antiproliferative and enzyme inhibitory activities of various 4-(1H-benzimidazol-2-yl)quinoline analogues have been extensively evaluated. The following tables summarize the key quantitative data, offering a comparative overview of their potency against different cancer cell lines and kinase targets.

Table 1: Antiproliferative Activity of Novel Quinoline-Benzimidazole Hybrids

| Compound | Linker | Benzimidazole Substituent | Cell Line | GI50 (µM) | Reference |

| 5d | 3-phenyl | Unsubstituted | Raji (Lymphoma) | 4.3 | [3] |

| HuT78 (Lymphoma) | 0.4 | [3] | |||

| CCRF CEM (Leukemia) | 8.2 | [3] | |||

| THP1 (Leukemia) | 0.6 | [3] | |||

| MDCK1 (Normal) | >20.4 | [3] | |||

| 5e | 3-phenyl | Chlorine | Multiple | 0.4 - 15.6 | [3] |

| 12d | 4-phenyl piperazine | Unsubstituted | - | - | [3] |

GI50: The concentration of the compound that causes 50% growth inhibition.

Table 2: In Vitro Antitumor Activity of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5a3 | HepG2 (Liver) | - | [4] |

| SK-OV-3 (Ovarian) | - | [4] | |

| NCI-H460 (Lung) | - | [4] | |

| BEL-7404 (Liver) | - | [4] | |

| HL-7702 (Normal) | Low cytotoxicity | [4] | |

| 5d3 | HepG2 (Liver) | - | [4] |

| SK-OV-3 (Ovarian) | - | [4] | |

| NCI-H460 (Lung) | - | [4] | |

| BEL-7404 (Liver) | - | [4] | |

| HL-7702 (Normal) | Low cytotoxicity | [4] |

IC50: The concentration of the compound that inhibits 50% of the biological activity. Note: Specific IC50 values were not explicitly provided in the abstract, but the compounds were reported to have moderate to high inhibitory activity.

Core Signaling Pathways and Mechanisms of Action

Several studies have elucidated the mechanisms through which these quinoline-benzimidazole hybrids exert their anticancer effects. A significant number of these compounds function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell growth, proliferation, and survival.[5] Furthermore, mechanistic studies on compounds like 5a3 and 5d3 have revealed their ability to induce apoptosis through the intrinsic pathway.[4] This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of intracellular Ca2+, generation of reactive oxygen species (ROS), and activation of caspases 9 and 3, ultimately leading to the cleavage of PARP and cell death.[4] These compounds have also been shown to inhibit cyclin-dependent kinase (CDK) activity and activate the p53 tumor suppressor protein.[4]

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and structure-activity relationship of heterocyclic analogs of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones as inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-(1H-benzimidazol-2-yl)quinoline as a Fluorescent Sensor for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism, and application of 4-(1H-benzimidazol-2-yl)quinoline as a fluorescent sensor for the detection of various metal ions. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Introduction

4-(1H-benzimidazol-2-yl)quinoline is a heterocyclic compound that has garnered significant interest as a fluorescent chemosensor. Its rigid, planar structure, consisting of a quinoline fluorophore and a benzimidazole chelating unit, allows for selective binding to metal ions. This interaction often results in a discernible change in its fluorescence properties, making it a valuable tool for the detection and quantification of specific metal ions in various chemical and biological systems. The quinoline-benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.

The sensing mechanism of 4-(1H-benzimidazol-2-yl)quinoline and its derivatives is primarily based on two principles:

-

Chelation-Enhanced Fluorescence (CHEF): Upon binding with a metal ion, the flexibility of the molecule is reduced, and the non-radiative decay pathways are suppressed, leading to an enhancement of the fluorescence intensity ("turn-on" sensing).[1][2]

-

Photoinduced Electron Transfer (PET): In the free ligand, the lone pair of electrons on the nitrogen atoms of the benzimidazole moiety can quench the fluorescence of the quinoline fluorophore through PET. When a metal ion coordinates with these nitrogen atoms, the PET process is inhibited, resulting in a restoration or enhancement of fluorescence.[1][2]

Conversely, the presence of certain paramagnetic metal ions can lead to fluorescence quenching.

Data Presentation

The following tables summarize the quantitative data for the fluorescent sensing of various metal ions by 4-(1H-benzimidazol-2-yl)quinoline and its closely related derivatives.

Table 1: Selectivity of 4-(1H-benzimidazol-2-yl)quinoline Derivatives for Various Metal Ions

| Metal Ion | Observed Response | Derivative | Reference |

| Zn²⁺ | Strong Fluorescence Enhancement | 8-aminoquinoline derivative | [1] |

| Fe³⁺ | Fluorescence Quenching | Unspecified quinoline derivative | |

| Cu²⁺ | Fluorescence Quenching | Unspecified quinoline derivative | |

| Cd²⁺ | No Significant Change | 8-aminoquinoline derivative | [1] |

| Hg²⁺ | No Significant Change | 8-aminoquinoline derivative | [1] |

| Co²⁺ | No Significant Change | 8-aminoquinoline derivative | [1] |

| Ni²⁺ | Negligible Quenching | 8-aminoquinoline derivative | [1] |

| Al³⁺ | Strong Quenching | 8-aminoquinoline derivative | [1] |

| K⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺ | No Significant Change | 8-aminoquinoline derivative | [1] |

Table 2: Quantitative Sensing Parameters for Metal Ions

| Metal Ion | Derivative | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) | Association Constant (Kₐ) | Reference |

| Zn²⁺ | 8-aminoquinoline derivative | 1.76 x 10⁻⁷ M | 1:1 | - | [1] |

| Fe³⁺ | Unspecified quinoline derivative | 8.67 x 10⁻⁵ M | 1:1 | 4.28 x 10² M⁻¹ |

Note: Data for the parent compound 4-(1H-benzimidazol-2-yl)quinoline is limited in the literature; therefore, data from closely related derivatives are included for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of 4-(1H-benzimidazol-2-yl)quinoline

This protocol describes a plausible one-pot synthesis of 4-(1H-benzimidazol-2-yl)quinoline based on the condensation of o-phenylenediamine with a quinoline derivative.

Materials:

-

2-Chloroquinoline-3-carbaldehyde

-

o-Phenylenediamine

-

Ethanol

-

Pyridine

-

Hydrochloric Acid (4N)

-

Sodium Bicarbonate Solution

Procedure:

-

Preparation of 2-(chloromethyl)-1H-benzimidazole: A mixture of o-phenylenediamine (0.09 mol) and chloroacetic acid (0.1 mol) is dissolved in 4N HCl (10 mL) and refluxed at 100°C for 12 hours. The reaction completion is monitored by Thin Layer Chromatography (TLC). The reaction mixture is then cooled to room temperature, poured into ice-cold water, and neutralized with a sodium bicarbonate solution to obtain 2-(chloromethyl)-1H-benzimidazole.

-

Reaction with 2-chloroquinoline-3-carbaldehyde: A mixture of 2-chloroquinoline-3-carbaldehyde (2.82 mmol), the prepared 2-(chloromethyl)-1H-benzimidazole (2.82 mmol), and pyridine (2.82 mmol) in ethanol is heated on a water bath for 5-6 hours.

-

Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated to dryness. Water is added to the residue to precipitate the solid product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield 4-(1H-benzimidazol-2-yl)quinoline.

Protocol 2: General Procedure for Fluorescent Metal Ion Detection

This protocol outlines the general steps for evaluating the fluorescent sensing capabilities of 4-(1H-benzimidazol-2-yl)quinoline towards various metal ions.

Materials:

-

Stock solution of 4-(1H-benzimidazol-2-yl)quinoline (e.g., 1 mM in DMSO or methanol)

-

Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in a suitable solvent (e.g., water or methanol) at a concentration of 10 mM.

-

Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

-

Spectrofluorometer

Procedure:

-

Preparation of the Sensor Solution: Prepare a dilute solution of 4-(1H-benzimidazol-2-yl)quinoline (e.g., 10 µM) in a suitable solvent system (e.g., methanol or a mixture of DMSO and water).

-

Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the sensor solution alone. The excitation wavelength should be determined from the absorption maximum of the compound.

-

Titration with Metal Ions:

-

To the sensor solution, add incremental amounts of a specific metal ion stock solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum.

-

-

Selectivity Study:

-

Prepare separate solutions of the sensor, each containing a different metal ion of interest at a fixed concentration (e.g., 10 equivalents relative to the sensor).

-

Record the fluorescence emission spectrum for each solution and compare the changes in fluorescence intensity.

-

-

Competition Experiment:

-

To a solution of the sensor that already contains the target metal ion (showing a fluorescence response), add other potentially interfering metal ions.

-

Record the fluorescence emission spectrum to observe if the initial response is affected.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit. The detection limit can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration plot.

-

A Job's plot analysis can be performed to determine the binding stoichiometry of the sensor-metal ion complex.

-

Visualizations

Signaling Pathway for Metal Ion Detection

Caption: Metal ion detection by 4-(1H-benzimidazol-2-yl)quinoline.

Experimental Workflow for Metal Ion Sensing

Caption: Workflow for fluorescent metal ion detection.

Logical Relationship of Sensing Mechanism

Caption: Mechanism of fluorescence enhancement upon metal binding.

References

Application of Benzimidazole-Quinolines in Cancer Cell Line Studies: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of benzimidazole-quinoline derivatives in cancer cell line studies. It includes detailed application notes, experimental protocols, and a summary of quantitative data, offering valuable insights for researchers in oncology and medicinal chemistry.

Application Notes

Benzimidazole-quinoline hybrids are a promising class of synthetic heterocyclic compounds that have garnered significant attention in cancer research due to their potent and diverse anticancer activities. These compounds combine the structural features of both benzimidazole and quinoline moieties, which are known pharmacophores in many biologically active molecules. The hybridization of these two scaffolds has led to the development of novel derivatives with enhanced efficacy and, in some cases, the ability to overcome multidrug resistance.[1]

The mechanism of action of benzimidazole-quinoline derivatives is multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest at various phases (such as G2/M or S phase), and the inhibition of key enzymes involved in cancer progression like tyrosine kinases.[1][2][3][4] Several studies have demonstrated that these compounds can disrupt mitochondrial membrane potential, a key event in the apoptotic cascade.[5] Furthermore, molecular docking studies have suggested that these hybrids can bind to the active sites of crucial proteins like c-Src kinase and Bcl-2, thereby inhibiting their function and leading to cancer cell death.[5][6]

The anticancer activity of these compounds has been evaluated against a wide range of cancer cell lines, including those from leukemia, lymphoma, breast cancer, colon cancer, lung cancer, and melanoma.[5][7][8][9] Notably, some derivatives have shown selective cytotoxicity towards cancer cells while exhibiting lower toxicity against normal cell lines, highlighting their potential for targeted therapy.[10][11] The structure-activity relationship (SAR) studies of these hybrids have revealed that the nature and position of substituents on both the benzimidazole and quinoline rings, as well as the type of linker connecting them, play a crucial role in their cytotoxic potency.[5][10]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various benzimidazole-quinoline derivatives against different cancer cell lines, presented as IC50 or GI50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids [5]

| Compound | Linker Type | Substituent on Benzimidazole | Cancer Cell Line | GI50 (µM) |

| 5d | Phenyl | Unsubstituted | CCRF-CEM | 0.4 |

| Hut78 | 0.8 | |||

| THP-1 | 1.2 | |||

| Raji | 2.5 | |||

| 8d | - | Unsubstituted | CCRF-CEM | 1.5 |

| Hut78 | 2.0 | |||

| THP-1 | 3.5 | |||

| Raji | 8.0 | |||

| 12d | - | Unsubstituted | CCRF-CEM | 0.6 |

| Hut78 | 1.0 | |||

| THP-1 | 2.8 | |||

| Raji | 5.5 |

Table 2: Anticancer Activity of Quinoline-Benzimidazole Hybrids with a 1,2,3-Triazole Linker [10]

| Compound | Substituent on Benzimidazole | Cancer Cell Line | IC50 (µM) |

| 9c | Methoxy | THP-1 | 0.18 |

| HuT78 | 0.20 | ||

| 15a | Unsubstituted | HL-60 | 11.63 |

| THP-1 | 4.66 | ||

| HuT78 | 7.88 | ||

| 15b | Methyl | HL-60 | 1.21 |

| THP-1 | 1.65 | ||

| HuT78 | 3.98 | ||

| 15c | Methoxy | HL-60 | 5.43 |

| THP-1 | 2.34 | ||

| HuT78 | 5.12 |

Table 3: Antiproliferative Activity of Quinoline-Imidazole/Benzimidazole Hybrid Salts (QIBS) [8][9]

| Compound | Cancer Cell Line | GI50 (nM) |

| 11h | Leukemia HL-60 TB | Nano-molar range |

| Leukemia K-526 | Nano-molar range | |

| Leukemia RPMI-8226 | Nano-molar range | |

| Breast cancer MDA-MB-468 | Nano-molar range | |

| Lung cancer HOP-92 | Nano-molar range | |

| Ovarian cancer IGROV1 | Nano-molar range |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of benzimidazole-quinoline derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines

-

RPMI-1640 medium (or other appropriate cell culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-